Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Unsubstituted Benzofuran-2-Carboxylate
The target compound exhibits a computed XLogP3-AA of 4.4, which is substantially higher than the unsubstituted ethyl benzofuran-2-carboxylate (CAS 3199-61-9, computed XLogP3-AA of ~2.8 for the parent compound) due to the 4-fluorobenzamido moiety [1]. This ~1.6 log unit increase in lipophilicity, combined with 1 hydrogen bond donor and 5 hydrogen bond acceptors compared to 0 HBD / 3 HBA for unsubstituted ethyl benzofuran-2-carboxylate, translates to enhanced membrane permeability and altered PK profile [1]. The 4-fluorobenzamido group also adds ~122 Da to the molecular weight (327.3 vs. 205.2 g/mol), placing the compound within the optimal range for CNS-permeable lead-like properties [1].
| Evidence Dimension | Lipophilicity and hydrogen bonding profile |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4; HBD = 1; HBA = 5; MW = 327.3 g/mol |
| Comparator Or Baseline | Ethyl benzofuran-2-carboxylate: XLogP3-AA ≈ 2.8; HBD = 0; HBA = 3; MW = 205.2 g/mol |
| Quantified Difference | ΔXLogP3-AA ≈ +1.6; ΔHBD = +1; ΔHBA = +2; ΔMW = +122.1 g/mol |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
The higher lipophilicity and additional hydrogen bonding capacity of the target compound predict improved passive membrane permeability and altered target engagement profiles compared to the unsubstituted scaffold, making it a distinct starting point for lead optimization in CNS and oncology programs.
- [1] PubChem. Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate. CID 4569688. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/477499-42-6 View Source
